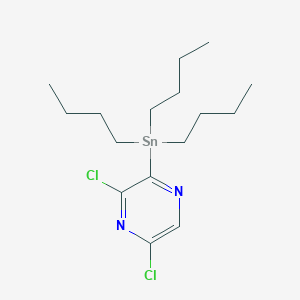

2,6-Dichloro-3-(tributylstannyl)pyrazine

描述

Significance of Pyrazine (B50134) Scaffolds in Chemical Science

Role of Pyrazines in Functional Materials and Ligand Design

Pyrazine-containing structures are integral to the development of advanced functional materials. Their ability to act as bridging ligands, coordinating to metal centers through their nitrogen lone pairs, has been exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov These materials exhibit diverse applications, including gas storage, catalysis, and molecular sensing. In the realm of ligand design, the pyrazine unit can be incorporated into larger molecular frameworks to create multidentate ligands capable of forming stable complexes with a variety of metal ions. cymitquimica.comepa.gov The predictable geometry and electronic nature of the pyrazine ring allow for the fine-tuning of the steric and electronic properties of the resulting metal complexes, which is crucial for their performance in areas such as catalysis and molecular magnetism. wikipedia.org

Electron-Deficient Nature and Reactivity of Pyrazine Derivatives

The presence of two electronegative nitrogen atoms in the pyrazine ring leads to a significant polarization of the electron density, rendering the carbon atoms electron-deficient. nih.gov This "π-deficient" character profoundly influences the reactivity of the pyrazine system. Compared to benzene, the pyrazine nucleus is less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. nih.gov The electron-withdrawing nature of the pyrazine ring also activates adjacent positions, facilitating reactions such as metal-catalyzed cross-coupling. researchgate.net This inherent reactivity makes substituted pyrazines, including dichloropyrazine derivatives, valuable precursors for the synthesis of more complex, polysubstituted aromatic systems. researchgate.netresearchgate.net

属性

IUPAC Name |

tributyl-(3,5-dichloropyrazin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2N2.3C4H9.Sn/c5-3-1-7-2-4(6)8-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOQAXKEUUCPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28Cl2N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376862 | |

| Record name | 2,6-Dichloro-3-(tributylstannyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446285-70-7 | |

| Record name | 2,6-Dichloro-3-(tributylstannyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Tributylstannyl Moiety As a Strategic Handle in Heterocyclic Chemistry

Organotin reagents, particularly those bearing tributylstannyl groups, have long been recognized as powerful intermediates in organic synthesis. Their stability, functional group tolerance, and predictable reactivity make them indispensable for the construction of intricate molecular frameworks.

Utility of Organotin Reagents in Carbon-Carbon Bond Formation

The most prominent application of tributylstannyl compounds is in the palladium-catalyzed Stille cross-coupling reaction. nih.govuwindsor.ca This reaction enables the formation of a new carbon-carbon bond between an organostannane and an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate. uwindsor.caharvard.edu The tributylstannyl group on a heterocyclic ring, such as in 2,6-dichloro-3-(tributylstannyl)pyrazine, serves as a nucleophilic handle, allowing for the introduction of a wide variety of organic substituents at that specific position. harvard.edu The mild reaction conditions and high functional group tolerance of the Stille coupling make it a highly reliable method for the late-stage functionalization of complex molecules. nih.gov

| Coupling Partner (Electrophile) | Resulting Bond | Typical Catalyst |

|---|---|---|

| Aryl Halide (Ar-X) | Heteroaryl-Aryl | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Vinyl Halide (R-CH=CH-X) | Heteroaryl-Vinyl | Pd(PPh₃)₄ |

| Acyl Chloride (R-COCl) | Heteroaryl-Ketone | PdCl₂(PPh₃)₂ |

| Heteroaryl Halide (Het-X) | Heteroaryl-Heteroaryl | Pd(PPh₃)₄ |

Orthogonal Reactivity and Synthetic Versatility

A key advantage of organostannanes is their stability towards a wide range of reaction conditions, including those that affect other common organometallic reagents like organolithiums or Grignard reagents. nih.gov This stability allows for a high degree of "orthogonal reactivity," where different functional groups on a molecule can be selectively manipulated without affecting the tributylstannyl moiety. In the context of this compound, the tributylstannyl group can participate in a Stille coupling reaction, while the two chlorine atoms can subsequently undergo nucleophilic aromatic substitution or other cross-coupling reactions under different catalytic conditions. This sequential and selective functionalization provides a powerful strategy for the controlled synthesis of highly substituted pyrazine (B50134) derivatives with diverse functionalities.

Overview of the Research Landscape for 2,6 Dichloro 3 Tributylstannyl Pyrazine

Direct Stannylation Approaches for Halogenated Pyrazines

Direct stannylation methods offer a pathway to introduce a tributylstannyl group onto a pyrazine ring through the generation of a nucleophilic pyrazinyl intermediate that is subsequently quenched with an electrophilic tin reagent.

Directed Ortho-Metallation (DoM) Strategies and Subsequent Stannylation

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgchem-station.com The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho-position. baranlab.org For halogenated pyrazines, a resident halogen atom, such as chlorine, can act as a weak DMG, guiding the metallation to a neighboring carbon atom.

The process for the synthesis of this compound via DoM would theoretically involve the treatment of 2,6-dichloropyrazine (B21018) with a strong, sterically hindered lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures. The nitrogen atoms within the pyrazine ring also contribute to directing the lithiation to the C-3 position. The resulting 2,6-dichloro-3-lithiopyrazine intermediate is then trapped with tributyltin chloride to yield the desired product. The regioselectivity of this reaction is crucial, as deprotonation at other positions could lead to a mixture of products. nii.ac.jp

| Reaction Step | Reagents and Conditions | Intermediate/Product | Typical Yield |

| 1. Lithiation | 2,6-Dichloropyrazine, LDA or LTMP, THF, -78 °C | 2,6-Dichloro-3-lithiopyrazine | Not Isolated |

| 2. Stannylation | Tributyltin chloride, THF, -78 °C to rt | This compound | Moderate to Good |

Halogen-Lithium Exchange and Tributyltin Chloride Quenching

Halogen-lithium exchange is a rapid and often high-yielding method for the preparation of organolithium compounds from organic halides. wikipedia.org This reaction is particularly effective for aryl and vinyl halides and proceeds via an "ate-complex" intermediate. harvard.edu The rate of exchange is dependent on the halogen, following the trend I > Br > Cl. princeton.edu

To synthesize this compound using this approach, a precursor such as 2,6-dichloro-3-iodopyrazine would be required. The reaction would involve treating the iodinated pyrazine with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org This would generate the 2,6-dichloro-3-lithiopyrazine intermediate, which is then quenched with tributyltin chloride. The choice of alkyllithium and reaction conditions is critical to avoid side reactions, such as nucleophilic attack on the pyrazine ring.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Typical Yield |

| 1. Exchange | 2,6-Dichloro-3-iodopyrazine, n-BuLi or t-BuLi, THF or Et2O, -78 °C | 2,6-Dichloro-3-lithiopyrazine | Not Isolated |

| 2. Quenching | Tributyltin chloride, THF or Et2O, -78 °C to rt | This compound | Good to High |

Hydrometallation and Other Addition Reactions to Pyrazine Precursors

Palladium-Catalyzed Stannylation Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. rsc.org The Stille reaction, which couples an organotin compound with an organic halide or pseudohalide, is a prominent example and can be adapted for the synthesis of stannylpyrazines. wikipedia.orglibretexts.orgorganic-chemistry.org

Distannane Reagents in Pyrazine Stannylation

The palladium-catalyzed stannylation of a halo-pyrazine can be achieved using a distannane reagent, such as hexabutylditin ((Bu3Sn)2). This reaction involves the oxidative addition of the halo-pyrazine to a palladium(0) catalyst, followed by transmetallation with the distannane and subsequent reductive elimination.

For the synthesis of this compound, a starting material like 2,6-dichloro-3-bromopyrazine or 2,6-dichloro-3-iodopyrazine would be reacted with hexabutylditin in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. The reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane at elevated temperatures. The choice of ligand on the palladium catalyst can be crucial for the reaction's success. harvard.edu

| Starting Material | Reagents and Conditions | Product | Typical Yield |

| 2,6-Dichloro-3-bromopyrazine | Hexabutylditin, Pd(PPh3)4, Toluene, 110 °C | This compound | Moderate to Good |

| 2,6-Dichloro-3-iodopyrazine | Hexabutylditin, Pd(PPh3)4, Dioxane, 100 °C | This compound | Good to High |

Mechanistic Considerations in Palladium-Catalyzed Stannylations

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetallation, and reductive elimination. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyrazine (R-X) to form a Pd(II) intermediate (R-Pd-X). The rate of this step is generally I > Br > Cl.

Transmetallation: The organostannane (R'-SnBu3) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate (R-Pd-R'). This is often the rate-determining step of the cycle. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, yielding the final product (R-R') and regenerating the Pd(0) catalyst. libretexts.org

A common side reaction is the homocoupling of the stannane (B1208499) reagent. rsc.org This can sometimes be mitigated by the careful choice of reaction conditions, ligands, and additives such as copper(I) iodide, which can accelerate the transmetallation step. harvard.edu

Precursors and Building Blocks for the Synthesis of this compound

The formation of this compound is a multi-step process that begins with the synthesis of the core pyrazine structure, followed by halogenation, and finally, the introduction of the organotin moiety. The primary building blocks and precursors are detailed below.

A crucial precursor for the synthesis of this compound is 2,6-dichloropyrazine. One industrial method for producing this intermediate involves a multi-step sequence starting from readily available chemical raw materials. google.com This process includes the ammoniation and cyclization of methyl chloroacetate (B1199739) and glyoxal (B1671930) to produce 2-hydroxypyrazine (B42338) sodium. google.com This intermediate is then reacted with phosphorous oxychloride, catalyzed by N,N-dimethylaminopyridine, to yield 2-chloropyrazine (B57796). google.com The final step in the formation of the key precursor is the chlorination of 2-chloropyrazine using chlorine gas in the presence of a catalyst such as triethylamine, with dimethylformamide serving as the solvent, to produce 2,6-dichloropyrazine. google.com

An alternative approach to 2,6-dichloropyrazine involves the direct chlorination of monochloropyrazine. google.com This method utilizes 2,6-dichloropyrazine itself as the solvent to minimize the formation of by-products. google.com The process entails mixing monochloropyrazine with 2,6-dichloropyrazine, heating the mixture, and then introducing gaseous chlorine. google.com

Once 2,6-dichloropyrazine is obtained, the next critical step is the introduction of the tributylstannyl group at the 3-position of the pyrazine ring. Scientific literature indicates that 3-substituted-2,6-dichloropyrazine derivatives can be synthesized through the lithiation of 2,6-dichloropyrazine, followed by quenching with an appropriate electrophile. nii.ac.jp In the context of synthesizing this compound, the electrophile would be a tributyltin species, most commonly tributyltin chloride.

The lithiation is typically achieved using a strong base, such as lithium diisopropylamide (LDA), which selectively removes a proton from the 3-position of the 2,6-dichloropyrazine ring. The resulting lithiated intermediate is a potent nucleophile that can then react with tributyltin chloride to form the desired C-Sn bond, yielding this compound.

Table 1: Key Precursors and Reagents for the Synthesis of this compound

| Compound Name | Role in Synthesis | Starting Materials for its Synthesis | Reference |

|---|---|---|---|

| Methyl chloroacetate | Initial Building Block | Commercially available | google.com |

| Glyoxal | Initial Building Block | Commercially available | google.com |

| 2-Hydroxypyrazine sodium | Intermediate | Methyl chloroacetate, Glyoxal | google.com |

| Phosphorous oxychloride | Reagent | Commercially available | google.com |

| N,N-Dimethylaminopyridine | Catalyst | Commercially available | google.com |

| 2-Chloropyrazine | Intermediate | 2-Hydroxypyrazine sodium | google.com |

| Chlorine | Reagent | Commercially available | google.com |

| Triethylamine | Catalyst | Commercially available | google.com |

| Dimethylformamide | Solvent | Commercially available | google.com |

| 2,6-Dichloropyrazine | Key Precursor | 2-Chloropyrazine or Monochloropyrazine | google.comgoogle.com |

| Lithium diisopropylamide (LDA) | Reagent for Lithiation | Diisopropylamine, n-Butyllithium | nii.ac.jp |

Cross-Coupling Reactions Utilizing the Tributylstannyl Moiety

The tributylstannyl group at the C-3 position of the 2,6-dichloropyrazine scaffold serves as a versatile handle for introducing a wide array of organic substituents. This functionality is primarily exploited through palladium-catalyzed cross-coupling reactions, where the carbon-tin bond undergoes transmetalation, leading to the formation of a new carbon-carbon bond.

The Stille reaction is a powerful and widely used chemical reaction in organic synthesis that involves the coupling of an organotin compound with a variety of organic electrophiles, catalyzed by a palladium complex. nih.gov For this compound, this reaction provides a direct and regioselective pathway to introduce aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the pyrazine ring. The reaction is valued for its tolerance of a wide variety of functional groups and the relative stability of the organostannane reagent. libretexts.orgnih.gov

The Stille coupling enables the synthesis of 3-aryl- and 3-heteroaryl-2,6-dichloropyrazines by reacting this compound with aryl or heteroaryl halides (or triflates). This transformation is fundamental for constructing complex molecular architectures. The reaction typically proceeds by the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the stannylpyrazine and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

While specific studies detailing extensive substrate scope for this compound are limited, the general applicability of the Stille reaction is well-documented. scispace.comnih.gov The reaction conditions, including the choice of palladium catalyst, ligands, and additives, are crucial for achieving high yields. For instance, the use of ligands like XPhos and the addition of cesium fluoride (B91410) (CsF) have been shown to be effective in Stille couplings of challenging substrates. nih.gov

Table 1: Representative Palladium-Catalyzed Stille Aryl-Aryl Coupling

| Aryl Halide Partner | Catalyst/Ligand | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₄ | Toluene | 110 | 85-95 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100 | 80-90 |

| 2-Bromopyridine | Pd(OAc)₂ / XPhos | t-BuOH | 110 | 75-85 |

| 3-Bromothiophene | Pd(PPh₃)₄ / CuI | DMF | 80 | 88-96 |

Note: This table is illustrative of typical Stille coupling reactions and conditions, based on general literature for similar substrates.

Beyond aryl groups, the Stille reaction facilitates the introduction of unsaturated moieties. The coupling with alkenyl halides proceeds with retention of the double bond stereochemistry, providing a reliable method for synthesizing vinylpyrazines. Similarly, alkynylstannanes are highly reactive partners in Stille couplings, although direct coupling of terminal alkynes via Sonogashira reaction is often a preferred alternative for introducing alkynyl groups onto an aromatic core. rsc.org In the context of this compound, it would react with alkenyl or alkynyl halides to form the corresponding 3-alkenyl or 3-alkynyl-2,6-dichloropyrazines.

A key advantage of using this compound is the high degree of regioselectivity offered by the Stille reaction. The coupling occurs exclusively at the carbon-tin bond (C-3 position), leaving the chlorine atoms at the C-2 and C-6 positions untouched. This selective reactivity is a direct consequence of the Stille reaction mechanism, where the organostannane acts as the nucleophilic component in the transmetalation step.

This inherent regioselectivity allows for a modular approach to pyrazine functionalization. After the initial Stille coupling at C-3, the chloro substituents at C-2 and C-6 are available for subsequent transformations, such as nucleophilic aromatic substitution or other cross-coupling reactions like the Suzuki-Miyaura coupling. This stepwise functionalization is crucial for the controlled synthesis of polysubstituted pyrazines. The scope of the reaction is broad, tolerating a variety of functional groups on the coupling partner, although steric hindrance on the electrophile can sometimes reduce reaction efficiency. nih.gov

While the Stille reaction is a powerful tool, other cross-coupling methods, particularly the Suzuki-Miyaura coupling, are also widely used for the functionalization of halogenated heterocycles. A comparative analysis highlights the relative advantages and disadvantages of each approach in the context of pyrazine chemistry.

The Suzuki-Miyaura coupling, which utilizes organoboron reagents (boronic acids or esters) as the nucleophilic partner, is a popular alternative to the Stille reaction. mdpi.com The primary advantage of the Suzuki coupling is the low toxicity and environmental impact of the boron-containing byproducts compared to the toxic organotin waste generated in Stille reactions. nih.gov

For the functionalization of pyrazines, one could start with a di- or tri-substituted halopyrazine. For instance, parent 2,6-dichloropyrazines can undergo efficient mono-Suzuki coupling reactions. rsc.org The regioselectivity of the Suzuki coupling on a polysubstituted pyrazine is dictated by the electronic and steric nature of the existing substituents. In 2,6-dichloropyrazines bearing an additional substituent at the 3-position (e.g., acetyl, cyano, or formyl groups), Suzuki coupling has been observed to occur preferentially at the C-6 position. rsc.org

Table 2: Comparison of Stille and Suzuki-Miyaura Couplings for Pyrazine Functionalization

| Feature | Stille Coupling (using Stannylpyrazine) | Suzuki-Miyaura Coupling (using Halopyrazine) |

|---|---|---|

| Nucleophile | Organostannane (e.g., this compound) | Organoboron (e.g., Arylboronic acid) |

| Toxicity | High (organotin byproducts are toxic) | Low (boronic acid byproducts are generally non-toxic) |

| Functional Group Tolerance | Excellent; tolerant of a wide range of functional groups. rsc.org | Good; generally tolerant, but can be sensitive to certain groups. |

| Reaction Conditions | Often requires anhydrous conditions; can be faster. nih.gov | Often tolerant of aqueous/basic conditions. mdpi.com |

| Regiocontrol | Excellent; coupling occurs specifically at the C-Sn bond. | Dependent on electronic/steric factors of the halopyrazine. rsc.org |

| Substrate Availability | Organostannanes are less commercially available and often require synthesis. | A vast number of boronic acids are commercially available. |

Comparative Analysis with Other Cross-Coupling Methodologies

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. wikipedia.orgorganic-chemistry.org For this compound, this reaction proceeds at the carbon-chlorine bonds, as the carbon-tin bond is typically inert under these conditions unless specific Stille coupling parameters are employed. The pyrazine core's electron-deficient nature generally makes chloropyrazines suitable substrates for such cross-coupling reactions. rsc.org

The reaction's regioselectivity—whether the first coupling occurs at the C-2 or C-6 position—is dictated by both electronic and steric factors. The C-2 chlorine is adjacent to the bulky tributylstannyl group, which presents significant steric hindrance. Conversely, the C-6 chlorine is less sterically encumbered. Electronically, both positions are activated by the pyrazine nitrogens. Therefore, the Sonogashira coupling is expected to occur preferentially at the C-6 position to yield the monosubstituted product, 2-chloro-6-alkynyl-3-(tributylstannyl)pyrazine. A second coupling to achieve disubstitution would require more forcing conditions, such as higher temperatures or longer reaction times. rsc.org

Typical conditions for Sonogashira couplings on chloropyrazines involve a palladium catalyst, often with a phosphine (B1218219) ligand, a copper(I) co-catalyst, and an amine base which also frequently serves as the solvent. rsc.org

| Alkyne Partner | Catalyst System | Base/Solvent | Expected Major Product (Monosubstitution) | Reference |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Triethylamine | 2-Chloro-6-(phenylethynyl)-3-(tributylstannyl)pyrazine | rsc.org |

| Trimethylsilylacetylene | Pd(OAc)2 / PPh3 / CuI | Diisopropylamine / THF | 2-Chloro-6-((trimethylsilyl)ethynyl)-3-(tributylstannyl)pyrazine | rsc.org |

| 1-Hexyne | [Pd(allyl)Cl]2 / PPh3 / CuI | Triethylamine / DMF | 2-(Hex-1-yn-1-yl)-6-chloro-3-(tributylstannyl)pyrazine | rsc.org |

Negishi Coupling and Organozinc Reagents

The Negishi coupling provides another effective method for C-C bond formation by reacting an organic halide with an organozinc reagent in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of this compound, the chloro groups serve as the electrophilic partners for the organozinc nucleophile.

Similar to the Sonogashira coupling, the regioselectivity of the Negishi reaction on this substrate is primarily governed by steric effects. The bulky tributylstannyl group at the C-3 position hinders the approach of the catalytic complex to the adjacent C-2 chlorine. Consequently, monosubstitution is strongly favored at the C-6 position. Nickel catalysts are sometimes employed for couplings involving less reactive chloroarenes, while palladium catalysts generally offer broader functional group compatibility. rsc.orgwikipedia.org

A range of alkylzinc and arylzinc reagents can be utilized, allowing for the introduction of diverse substituents onto the pyrazine core.

| Organozinc Reagent | Catalyst | Solvent | Expected Major Product | Reference |

|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh3)4 | THF | 2-Chloro-6-phenyl-3-(tributylstannyl)pyrazine | rsc.orgorganic-chemistry.org |

| Ethylzinc bromide | Ni(dppe)Cl2 | THF / DMA | 2-Chloro-6-ethyl-3-(tributylstannyl)pyrazine | rsc.org |

| Vinylzinc bromide | Pd2(dba)3 / XPhos | Dioxane | 2-Chloro-6-vinyl-3-(tributylstannyl)pyrazine | wikipedia.org |

Reactions Involving the Dichloro-Pyrazine Framework

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (in this case, a chloride ion) on the aromatic ring. rsc.org This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

In this compound, the two chlorine atoms are in non-equivalent chemical environments, leading to regioselective monosubstitution. The outcome is determined by a combination of the activating effect of the ring nitrogens and the steric and electronic influence of the tributylstannyl group.

Nucleophilic attack on dichloropyrazines is generally directed to the positions para to the ring nitrogens (C-2 and C-6). However, the large tributylstannyl group at C-3 sterically shields the C-2 position. Therefore, nucleophiles such as amines, alkoxides, and thiolates will preferentially attack the more accessible C-6 position. This steric control allows for the predictable synthesis of 6-substituted-2-chloro-3-(tributylstannyl)pyrazine derivatives.

| Nucleophile | Reaction Conditions | Predicted Major Product |

|---|---|---|

| Ammonia (NH3) | Ethanol, sealed tube, 120 °C | 6-Chloro-5-(tributylstannyl)pyrazin-2-amine |

| Sodium methoxide (B1231860) (NaOMe) | Methanol, reflux | 2-Chloro-6-methoxy-3-(tributylstannyl)pyrazine |

| Piperidine | Toluene, reflux | 1-(6-Chloro-5-(tributylstannyl)pyrazin-2-yl)piperidine |

While selective monosubstitution is favored under controlled conditions, double substitution to replace both chlorine atoms is also achievable. This transformation typically requires more forcing conditions, such as higher temperatures, extended reaction times, and/or an excess of the nucleophile.

The introduction of the first nucleophile, which is often an electron-donating group (e.g., an amino or alkoxy group), reduces the electrophilicity of the pyrazine ring. This deactivating effect makes the second substitution more difficult to achieve than the first. Consequently, a stepwise approach, where two different nucleophiles are introduced sequentially, is a viable strategy for synthesizing unsymmetrically substituted pyrazines. If a single nucleophile is used under harsh conditions, the symmetrically disubstituted 2,6-bis(nucleophile)-3-(tributylstannyl)pyrazine is formed.

Further Functionalization at Unsubstituted Pyrazine Positions

The sole unsubstituted carbon on the this compound framework is at the C-5 position. The high electron deficiency of the pyrazine ring makes it resistant to classical electrophilic aromatic substitution. Instead, functionalization at this position is more readily accomplished through C-H activation, typically via metalation (deprotonation) followed by quenching with an electrophile. nih.gov

The acidity of the C5-H proton is enhanced by the inductive effect of the two adjacent nitrogen atoms and the two electron-withdrawing chlorine atoms. This makes it potentially susceptible to deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or a Knochel-type base (e.g., TMPMgCl·LiCl). rsc.org The resulting pyrazinyl anion can then react with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, or carbon dioxide, to introduce a new substituent at the C-5 position. This strategy provides a route to fully substituted pyrazine derivatives.

Reductive Transformations of the Halogen Substituents

The chlorine atoms in this compound are susceptible to reductive transformations, a common reactivity pathway for halogenated heterocycles. These reactions typically involve the replacement of a chlorine atom with a hydrogen atom, a process known as hydrodehalogenation. This transformation can be achieved using various reducing agents and catalytic systems.

Common methods for the reductive dehalogenation of chloro-aromatic compounds include catalytic hydrogenation, using hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), or transfer hydrogenation with hydrogen donors like formic acid or ammonium (B1175870) formate. Additionally, metal hydrides, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst, or dissolving metal reductions (e.g., sodium in liquid ammonia) can be employed.

The regioselectivity of the reduction can be influenced by the electronic environment of the chlorine atoms. In the case of this compound, the chlorine at the 2-position is para to a nitrogen atom, while the chlorine at the 6-position is ortho to a nitrogen atom. These electronic differences can potentially be exploited to achieve selective monodehalogenation under carefully controlled reaction conditions. However, forcing conditions are likely to lead to the reduction of both chlorine atoms, yielding 3-(tributylstannyl)pyrazine.

It is important to note that the tributylstannyl group is generally stable under many reductive conditions used for dehalogenation. However, highly aggressive reducing agents or certain catalytic systems might lead to protodestannylation, where the C-Sn bond is cleaved and replaced by a C-H bond.

Table 1: Potential Reductive Dehalogenation Reactions of this compound

| Entry | Product(s) | Reagents and Conditions | Expected Outcome |

| 1 | 2-Chloro-5-(tributylstannyl)pyrazine | H₂, Pd/C, base (e.g., NEt₃), mild conditions | Selective reduction of one chloro group |

| 2 | 3-(Tributylstannyl)pyrazine | H₂, Pd/C, forcing conditions | Reduction of both chloro groups |

| 3 | 3-(Tributylstannyl)pyrazine | NaBH₄, PdCl₂, MeOH | Reduction of both chloro groups |

Chemo- and Regioselectivity in Multi-Functionalized Pyrazine Systems

The presence of two distinct reactive functionalities, the tributylstannyl group and the two chloro substituents, on the pyrazine ring of this compound allows for a rich and controllable transformative chemistry. The ability to selectively react one functional group while leaving the others intact, known as orthogonal reactivity, is a cornerstone of modern organic synthesis.

Orthogonal Reactivity of Stannyl and Chloro Groups

The tributylstannyl and chloro groups exhibit distinct reactivity profiles, which can be exploited for selective functionalization. The tributylstannyl group is primarily used in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. organic-chemistry.orgwikipedia.org In these reactions, the organostannane acts as the nucleophilic partner, transferring its organic group (in this case, the pyrazinyl moiety) to an electrophilic partner, typically an aryl or vinyl halide or triflate.

Conversely, the chloro groups on the pyrazine ring are electrophilic centers. They are susceptible to nucleophilic aromatic substitution (SNAr) reactions and can also participate as the electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.org

This difference in reactivity allows for a sequential functionalization strategy. For instance, the tributylstannyl group can be reacted in a Stille coupling, leaving the chloro groups untouched. The resulting product, now functionalized at the 3-position, can then undergo further transformations at the 2- and/or 6-positions via reactions of the chloro groups.

Table 2: Examples of Orthogonal Reactivity

| Reaction Type | Reactive Group | Reagents | Potential Product |

| Stille Coupling | -SnBu₃ | Ar-I, Pd(PPh₃)₄ | 3-Aryl-2,6-dichloropyrazine |

| Suzuki Coupling | -Cl | Ar-B(OH)₂, Pd catalyst, base | 2-Aryl-6-chloro-3-(tributylstannyl)pyrazine |

| Sonogashira Coupling | -Cl | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-6-chloro-3-(tributylstannyl)pyrazine |

| Buchwald-Hartwig Amination | -Cl | Amine, Pd catalyst, base | 2-Amino-6-chloro-3-(tributylstannyl)pyrazine |

Control of Reaction Site Selectivity

When multiple similar reactive sites are present, as with the two chloro groups in this compound, controlling the regioselectivity of a reaction becomes crucial. The electronic and steric environment of each chloro group can influence its reactivity. The chloro atom at the 2-position is flanked by a nitrogen atom and the bulky tributylstannyl group, while the chloro atom at the 6-position is situated between two nitrogen atoms.

In palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, and reaction conditions can significantly influence which chloro group reacts. For instance, sterically hindered ligands on the palladium catalyst may favor reaction at the less sterically encumbered 6-position. nsf.gov Conversely, electronic factors might favor oxidative addition of the palladium catalyst to the C-Cl bond at the 2-position.

Furthermore, the relative rates of reaction can be exploited. By using a sub-stoichiometric amount of the coupling partner, it may be possible to achieve selective mono-functionalization. The product of this initial reaction will have a different electronic and steric profile, which will, in turn, influence the reactivity of the remaining chloro group in a subsequent reaction. This stepwise approach allows for the synthesis of unsymmetrically substituted pyrazines.

The ability to control both the chemoselectivity (stannyl vs. chloro) and the regioselectivity (C2-Cl vs. C6-Cl) makes this compound a versatile building block for the synthesis of complex, multi-functionalized pyrazine derivatives.

Applications of 2,6 Dichloro 3 Tributylstannyl Pyrazine and Its Derivatives in Advanced Materials and Catalysis

Precursors for π-Conjugated Systems and Organic Electronic Materials

The electron-deficient nature of the pyrazine (B50134) ring makes 2,6-dichloro-3-(tributylstannyl)pyrazine an excellent precursor for the synthesis of n-type organic electronic materials. researchgate.netmdpi.comfrontiersin.orgdrpress.org The Stille coupling reaction provides a powerful tool for the formation of new carbon-carbon bonds, enabling the construction of extended π-conjugated systems. lnigchrm.inwikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.org

The palladium-catalyzed Stille cross-coupling reaction is a primary method for the polymerization of monomers derived from this compound. wiley-vch.deacs.orgosti.gov This reaction allows for the coupling of the tributylstannyl group with a variety of organic halides, leading to the formation of pyrazine-containing oligomers and polymers. rsc.orgwiley-vch.de The properties of the resulting polymers can be tuned by the choice of the comonomer, allowing for the synthesis of materials with tailored electronic and optical properties. For instance, copolymerization with electron-rich aromatic units can lead to donor-acceptor polymers with interesting charge-transfer characteristics. rsc.org

The general synthetic approach involves the reaction of a distannylated pyrazine derivative with a dihaloaromatic compound, or vice versa, in the presence of a palladium catalyst. The reaction conditions are typically mild and tolerant of a wide range of functional groups, making this a versatile method for the synthesis of complex polymeric structures. nrochemistry.com

Table 1: Examples of Pyrazine-Based Polymers Synthesized via Stille Coupling

| Polymer Structure | Monomers | Catalyst System | Resulting Properties |

| Alternating copolymer of pyrazine and thiophene | 2,5-bis(tributylstannyl)thiophene and 2,5-dihalopyrazine | Pd(PPh₃)₄ | Soluble and fusible with potential for use in organic electronics osti.gov |

| Donor-acceptor polymer with diketopyrrolopyrrole (DPP) | Distannylated DPP and dihalopyrazine | Pd₂(dba)₃ / P(o-tol)₃ | High charge carrier mobility for transistor applications rsc.org |

| Pyrazine-fluorene copolymer | Distannylated fluorene (B118485) and dihalopyrazine | Pd(PPh₃)₄ | Blue-emitting materials for OLEDs researchgate.net |

Pyrazine-based polymers and oligomers have shown significant promise in the field of organic electronics, particularly in OLEDs and OPVs. researchgate.netrsc.orgrsc.orgmdpi.comepa.gov In OLEDs, the electron-deficient pyrazine unit can facilitate electron injection and transport, leading to improved device efficiency and stability. rsc.org When combined with fluorescent or phosphorescent emitting units, pyrazine-containing materials can act as host materials or as part of the emissive layer itself. For example, bipolar host materials incorporating both an electron-donating unit like carbazole (B46965) and an electron-accepting pyrazine derivative have been developed for efficient red phosphorescent OLEDs. rsc.org

In the context of OPVs, the donor-acceptor architecture is crucial for efficient charge separation. Pyrazine-containing polymers can act as the acceptor material in bulk heterojunction solar cells, where they are blended with an electron-donating polymer. The energy levels of the pyrazine-based polymer can be tuned through chemical modification to optimize the open-circuit voltage and short-circuit current of the device. mdpi.com

Table 2: Performance of Organic Electronic Devices Incorporating Pyrazine Derivatives

| Device Type | Pyrazine-Containing Material | Key Performance Metric |

| Red PhOLED | Carbazole- and dioxino[2,3-b]pyrazine-based bipolar hosts | Maximum brightness of 57,990 cd m⁻² and EQE of 12.8% rsc.org |

| Fluorescent OLED | Pyrazine–triphenylamine fused compounds | Maximum EQE of 7.37% rsc.org |

| Dye-Sensitized Solar Cell | Pyrazine-based organic photosensitizers | Overall conversion efficiencies up to 2.64% mdpi.com |

| p-i-n Perovskite Solar Cell | Pyrazine-based hole transport layer | Power conversion efficiency of 17.52% epa.gov |

Pyrazinacenes are a class of N-heteroacenes composed of linearly fused pyrazine rings. nih.govresearchgate.netmdpi.com These molecules are of interest for their potential as stable n-type organic semiconductors. The synthesis of pyrazinacenes can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) reactions on dichlorodicyanopyrazine precursors. nih.gov The presence of the dichloro functionalities on the pyrazine ring of this compound allows for its use as a starting material in the construction of these larger fused systems.

The general strategy involves the reaction of a dichloropyrazine derivative with an aromatic diamine, leading to the formation of a new pyrazine ring. Repeated application of this reaction sequence can lead to the synthesis of extended pyrazinacenes. The electronic properties of these molecules can be modulated by the introduction of substituents on the pyrazine rings or by extending the length of the acene core. mdpi.com Recent breakthroughs have also enabled the synthesis of conjugated polymers of pyrazinacenes, which are expected to have enhanced performance in various applications due to the extension of π-conjugation. nih.gov

Ligand Design in Coordination Chemistry

The pyrazine moiety is an excellent building block for the design of ligands for coordination chemistry. acs.orgnih.govnih.govresearchgate.netresearchgate.netmassey.ac.nz The nitrogen atoms of the pyrazine ring can coordinate to metal centers, and the electronic properties of the resulting metal complexes can be tuned by the substituents on the pyrazine ring. This compound can be readily converted into a variety of pyrazine-derived ligands by replacing the tributylstannyl group and the chlorine atoms with other functional groups.

Through Stille coupling, the tributylstannyl group of this compound can be replaced with a wide range of organic substituents, including those containing additional donor atoms for metal coordination. rsc.org For example, coupling with a stannylated terpyridine can yield a hybrid pyrazine-terpyridine ligand capable of forming well-defined metal complexes. rsc.org The chlorine atoms can also be substituted, for instance, by reacting with pyrazoles to form bis(pyrazol-1-yl)pyrazine ligands. researchgate.net

These pyrazine-derived ligands can coordinate to a variety of transition metals, including iron, cobalt, nickel, copper, and iridium, to form mononuclear or polynuclear complexes. nih.govnih.govresearchgate.netresearchgate.net The geometry and electronic structure of these complexes are influenced by the nature of the metal ion and the specific design of the ligand.

Metal complexes featuring pyrazine-derived ligands have shown promise in various catalytic applications. acs.org The electronic properties of the pyrazine ring can influence the reactivity of the metal center, leading to enhanced catalytic activity or selectivity. For example, pyrazine-based PNP pincer ligands have been used in the catalytic hydrogenation of CO₂. acs.org

In some cases, the pyrazine ligand is not merely a spectator but actively participates in the catalytic cycle through ligand-based redox processes. This has been observed in iron complexes with bis(imino)pyrazine ligands, which are derived from 2,6-dichloropyrazine (B21018). acs.org The ability of the pyrazine core to act as a π-acceptor can stabilize low-valent metal centers and facilitate key steps in catalytic cycles, such as reductive elimination. acs.org The remote nitrogen atom of the pyrazine ring can also be functionalized, for example, by protonation or coordination to a Lewis acid, which can further modulate the catalytic activity of the metal center. acs.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Derivatives originating from this compound are crucial precursors for the synthesis of organic linkers used in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com The pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms, can be functionalized via Stille coupling to introduce coordinating groups like carboxylates or pyridyls. harvard.eduwikipedia.org These functionalized pyrazine linkers then connect metal ions or clusters to form extended, often porous, one-, two-, or three-dimensional structures. nih.govnih.gov

The nitrogen atoms within the pyrazine ring itself can act as coordination sites, bridging metal centers and contributing to the structural and electronic properties of the resulting framework. nih.govnih.gov Research has demonstrated the incorporation of pyrazine-based linkers into frameworks with various metal ions, including cobalt(II), iron(II), and cadmium(II). nih.govnih.govacs.org For example, a series of isoreticular MOFs with the formula M(BDC)(L), where M is Fe(II) or Co(II) and L is pyrazine, have been synthesized, demonstrating the formation of permanently porous solids with weakly coupled, high-spin metal centers. nih.govacs.orgresearchgate.net The rigid and linear nature of the pyrazine unit influences the topology and properties of the final MOF, such as gas adsorption capabilities. nih.govacs.org

The ability to modify the pyrazine linker, a process that can start from this compound, allows for the tuning of MOF properties for specific applications, such as catalysis, gas storage, and chemical sensing. researchgate.netmdpi.comnih.govrsc.org

Advanced Chemical Probes and Sensors

The unique electronic properties of the pyrazine ring make its derivatives excellent candidates for the development of advanced chemical probes and sensors. The pyrazine core is electron-withdrawing, a feature that is often exploited in the design of fluorophores and chromophores that respond to the presence of specific analytes through changes in their optical properties. fao.orgresearchgate.net

Pyrazine derivatives are widely incorporated into chemosensors that detect metal ions through luminescence (fluorescence) or color changes. nih.gov These sensors typically consist of the pyrazine unit linked to a chelating group that selectively binds to a target metal ion. This binding event alters the internal charge transfer (ICT) characteristics of the molecule, resulting in a measurable optical response, such as the "turn-on" or "turn-off" of fluorescence or a distinct color shift visible to the naked eye. researchgate.net

Numerous studies have highlighted the use of pyrazine-based sensors for the highly selective and sensitive detection of various metal ions. For instance, novel pyrazine-derived fluorescent sensors have been designed for detecting Al³⁺ with a detection limit in the micromolar range, exhibiting a significant enhancement in fluorescence intensity upon binding. researchgate.netrsc.org Other derivatives have been developed for the ratiometric fluorescent detection of Ni²⁺ and the colorimetric sensing of Zn²⁺ and Cu²⁺. nih.govresearchgate.netdntb.gov.ua The performance of these sensors is often superior to other available probes due to the favorable photophysical properties imparted by the pyrazine core. researchgate.net

| Derivative Type | Analyte | Detection Method | Limit of Detection (LOD) | Optical Response |

| Pyrazine-Furan Derivative | Al³⁺ | Fluorescence | 0.1 µM | "Turn-on" fluorescence enhancement researchgate.netrsc.org |

| Pyrazine-based Sensor (R) | Ni²⁺ | Fluorescence | 0.862 µM | Ratiometric fluorescence change researchgate.net |

| Pyrazine Carbohydrazide | Zn²⁺ | Colorimetric/Ratiometric | - | Visual color change dntb.gov.ua |

| Pyrazole-based Sensor (HL) | Cu²⁺ | Colorimetric | 1.6 µM | Formation of brown color nih.gov |

| Pyrazine–Pyridone Derivative | Zn²⁺ | Fluorescence | - | 8.1-fold fluorescence enhancement mdpi.com |

This table presents a summary of research findings on various pyrazine derivatives used in sensing applications. The specific derivative structures vary across studies.

The same chemical principles that make pyrazine derivatives effective as sensors also enable their use as selective extractants for metal ions. nih.gov The core of this application lies in the ability of the nitrogen atoms in the pyrazine ring, along with other engineered chelating moieties on the molecule, to form stable coordination complexes with specific metal cations. mdpi.com This interaction allows for the selective transfer of metal ions from one phase to another, typically from an aqueous solution into an immiscible organic solvent.

While direct studies focusing solely on pyrazine derivatives derived from this compound for extraction are not extensively documented, the well-established coordination chemistry of these compounds strongly supports this application. nih.govmdpi.com Ligands that form stable, neutral complexes with metal ions are effective extractants. mdpi.com The design of such extractants can be tailored by modifying the pyrazine core to enhance selectivity for specific metals, such as late 3d transition metals, by controlling the stereochemistry and binding pocket of the ligand. scirp.org The development of polydentate chelating compounds, which can be synthesized from pyrazine precursors, is a key strategy for creating more efficient and selective extractants for recovering metals from industrial waste or separating mixtures of ions. mdpi.com

Spectroscopic and Structural Elucidation of 2,6 Dichloro 3 Tributylstannyl Pyrazine Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information regarding the electronic and vibrational states of a molecule, allowing for detailed structural analysis.

NMR spectroscopy is a cornerstone technique for the structural analysis of organotin compounds. The analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,6-dichloro-3-(tributylstannyl)pyrazine is expected to show distinct signals for the protons of the pyrazine (B50134) ring and the tributylstannyl group. The sole aromatic proton on the pyrazine ring would appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring and the adjacent nitrogen atoms. The protons of the four butyl groups attached to the tin atom will exhibit characteristic multiplets in the upfield region (δ 0.8-1.8 ppm). The protons on the carbon alpha to the tin atom are expected to show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the dichloropyrazine ring are expected to resonate in the aromatic region (δ 130-160 ppm). The carbon directly bonded to the tin atom will show a significantly larger chemical shift and will also exhibit coupling with the tin isotopes. The four butyl groups will display a set of four distinct signals in the aliphatic region (δ 10-40 ppm).

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is a powerful tool for probing the electronic environment of the tin atom. The chemical shift of the tin nucleus is highly sensitive to the nature of the substituents. For a tetracoordinate tin atom bonded to one pyrazinyl group and three butyl groups, the ¹¹⁹Sn chemical shift is anticipated to be in the range of δ -50 to +50 ppm relative to tetramethyltin. The precise chemical shift can provide insights into the coordination number and geometry around the tin center.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H (pyrazine) | 8.0 - 9.0 | s | - |

| ¹H (Sn-CH₂-) | 1.0 - 1.8 | m | ²J(¹¹⁹Sn-¹H) ≈ 50-60 |

| ¹H (-CH₂-) | 1.2 - 1.7 | m | - |

| ¹H (-CH₃) | 0.8 - 1.0 | t | ³J(¹H-¹H) ≈ 7 |

| ¹³C (pyrazine) | 130 - 160 | s | - |

| ¹³C (Sn-C) | 140 - 150 | s | ¹J(¹¹⁹Sn-¹³C) ≈ 300-400 |

| ¹³C (Sn-CH₂) | 25 - 35 | s | - |

| ¹³C (-CH₂-) | 20 - 30 | s | - |

| ¹³C (-CH₃) | 10 - 15 | s | - |

| ¹¹⁹Sn | -50 - +50 | - | - |

Note: The data presented in this table is illustrative and represents typical ranges for similar organotin compounds. Actual experimental values may vary.

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be characterized by vibrations of the pyrazine ring, the C-Cl bonds, and the Sn-C bonds.

Pyrazine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrazine ring are expected to appear in the 1400-1600 cm⁻¹ region.

C-H Vibrations: The aromatic C-H stretching vibration of the pyrazine ring would be observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl groups will appear in the 2850-2960 cm⁻¹ range.

C-Cl Vibrations: The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ region.

Sn-C Vibrations: The Sn-C stretching vibrations are expected in the far-infrared region, typically between 450 and 600 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N/C=C Ring Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| Sn-C Stretch | 450 - 600 |

Note: This table provides expected frequency ranges for the key vibrational modes.

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of multiple isotopes of tin and chlorine. The fragmentation pattern would likely involve the successive loss of butyl groups from the tin atom, leading to fragments such as [M-C₄H₉]⁺, [M-2(C₄H₉)]⁺, and [M-3(C₄H₉)]⁺. Cleavage of the Sn-pyrazine bond could also be observed.

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-C₄H₉]⁺ | Loss of one butyl group |

| [M-2(C₄H₉)]⁺ | Loss of two butyl groups |

| [M-3(C₄H₉)]⁺ | Loss of three butyl groups |

| [Sn(C₄H₉)₃]⁺ | Tributyltin cation |

| [C₄H₂Cl₂N₂Sn]⁺ | Dichloropyrazinyltin fragment |

Note: This table outlines the expected major fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A crystal structure of this compound would provide accurate bond lengths, bond angles, and torsion angles. It would reveal the geometry around the tin atom, which is expected to be a distorted tetrahedron. Furthermore, intermolecular interactions, such as van der Waals forces or potential weak halogen bonding, could be identified, providing insights into the crystal packing. To date, a published crystal structure for this specific compound has not been reported in the searched literature.

Advanced Spectroscopic Probes for Electronic Structure

Advanced spectroscopic techniques can be employed to investigate the electronic structure of the molecule. Ultraviolet-Visible (UV-Vis) spectroscopy would reveal the electronic transitions within the pyrazine chromophore. The presence of the tributylstannyl group and the chloro substituents would be expected to cause shifts in the absorption maxima compared to unsubstituted pyrazine. Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict the spectroscopic properties, providing a deeper understanding of the molecule's frontier molecular orbitals and electronic transitions.

Theoretical and Computational Investigations of 2,6 Dichloro 3 Tributylstannyl Pyrazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds.

A crucial first step in the computational analysis of 2,6-Dichloro-3-(tributylstannyl)pyrazine would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles.

Following optimization, electronic structure calculations would provide insights into the distribution of electrons within the molecule. This would include the generation of molecular orbital diagrams and electron density maps, which are fundamental to understanding the compound's chemical behavior.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Value |

| C-Cl Bond Length (Å) | Data not available |

| C-Sn Bond Length (Å) | Data not available |

| N-C-N Bond Angle (°) | Data not available |

| C-Sn-C Bond Angle (°) | Data not available |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller band gap generally implies higher reactivity.

Table 2: Predicted HOMO-LUMO Energies and Band Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Band Gap (LUMO-HOMO) | Data not available |

DFT calculations can be used to predict the reactivity of this compound by mapping its molecular electrostatic potential (MEP). The MEP surface helps to identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Furthermore, transition state analysis could be performed to investigate the mechanisms of reactions involving this compound. By locating the transition state structures and calculating the activation energies, the feasibility and kinetics of potential chemical transformations could be determined.

Molecular Dynamics Simulations for Conformational Analysis

Due to the flexible tributylstannyl group, this compound can exist in multiple conformations. Molecular dynamics (MD) simulations would be employed to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms, MD can provide insights into the preferred conformations and the energy barriers between them, which can influence the compound's physical and chemical properties.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. For this compound, a QSPR model could be developed to predict properties such as its boiling point, solubility, or chromatographic retention time based on calculated molecular descriptors. However, the development of such a model would require a dataset of related compounds with known properties, and no such specific study has been identified for this compound.

Conclusion and Future Research Perspectives

Summary of Key Research Findings

2,6-Dichloro-3-(tributylstannyl)pyrazine is a highly functionalized organotin compound primarily utilized as a building block in organic synthesis. Its structure, featuring a pyrazine (B50134) core with two chloro-substituents and a tributylstannyl group, allows for sequential and regioselective cross-coupling reactions.

Key research applications have demonstrated its role in Stille cross-coupling reactions. The tributylstannyl group serves as a reactive site for palladium-catalyzed coupling with a variety of organic halides, enabling the introduction of diverse substituents at the 3-position of the pyrazine ring. The remaining chloro groups at the 2- and 6-positions can then be subjected to further functionalization, such as nucleophilic aromatic substitution or other cross-coupling reactions. This stepwise reactivity makes the compound a valuable precursor for the synthesis of complex, polysubstituted pyrazines, which are scaffolds of interest in medicinal chemistry and materials science.

The primary utility of this compound is summarized below:

Intermediate for Polysubstituted Pyrazines: It serves as a key intermediate for creating pyrazine derivatives with distinct functionalities at the 2, 3, and 6 positions.

Stille Coupling Reagent: The C-Sn bond is highly effective for palladium-catalyzed Stille coupling, allowing for the formation of new carbon-carbon bonds under relatively mild conditions.

Hierarchical Synthesis: The differential reactivity of the stannyl (B1234572) and chloro groups allows for a controlled, step-by-step assembly of target molecules.

Emerging Synthetic Strategies for Polyfunctional Pyrazines

The synthesis of pyrazine-containing molecules is a dynamic area of research. mdpi.com While traditional methods have been effective, new strategies are continuously being developed to improve efficiency, selectivity, and functional group tolerance. These emerging methods provide the context for the application of reagents like this compound and offer alternative pathways to complex pyrazine structures.

Recent advancements include:

Direct C-H Functionalization: This strategy involves the direct activation and substitution of carbon-hydrogen bonds on the pyrazine ring. Iron-catalyzed C-H functionalization, for example, has been used to couple organoboron agents directly with electron-deficient pyrazines, streamlining synthetic routes. mdpi.com

Transition Metal-Catalyzed Cross-Coupling: Beyond Stille reactions, methods like Suzuki, Sonogashira, and Kumada couplings are extensively used. rsc.org These reactions are crucial for creating aryl-, alkynyl-, and alkyl-substituted pyrazines from their halogenated precursors. mdpi.comrsc.org For instance, the Suzuki coupling of bromopyrazines with boronic acids has been shown to be highly effective. rsc.org

Use of N-Oxide Intermediates: Pyrazine N-oxides can be used to strategically activate specific positions on the ring for functionalization, facilitating reactions that would otherwise be difficult. mdpi.com

Tandem and Cascade Reactions: Modern synthetic design often employs tandem reactions where multiple bond-forming events occur in a single operation. For example, a tandem Sonogashira coupling followed by cyclization has been used to create dipyrrolopyrazines, which are of interest for their optoelectronic properties. rsc.org

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Direct C-H Functionalization | Activation of a C-H bond on the pyrazine ring for direct coupling with another molecule. | Atom economy, reduces pre-functionalization steps. | mdpi.com |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) | Coupling of a halopyrazine or stannylpyrazine with an organometallic reagent. | High functional group tolerance, reliable, and versatile for C-C bond formation. | rsc.org |

| N-Oxide Chemistry | Use of N-oxide intermediates to direct and facilitate substitution reactions on the pyrazine core. | Enables regioselective functionalization and access to otherwise inaccessible isomers. | mdpi.com |

| Tandem/Cascade Reactions | Multiple reactions occur in one pot, often triggered sequentially. | Increased efficiency, reduced waste and purification steps. | rsc.org |

Untapped Potential in Materials Science and Emerging Chemical Applications

While much of the focus on pyrazine derivatives has been in medicinal chemistry, their unique electronic properties make them attractive candidates for materials science. Pyrazines are electron-deficient heterocycles, a characteristic that can be exploited in the design of novel organic electronic materials.

Organic Electronics: The pyrazine nucleus can act as an electron-accepting unit in conjugated polymers used for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The strategic placement of nitrogen atoms helps to lower the frontier molecular orbital (FMO) energy levels, which is beneficial for electron transport. rsc.org Reagents like this compound could serve as monomers in polymerization reactions (e.g., Stille polycondensation) to create well-defined, high-molecular-weight conjugated polymers.

Sensors and Probes: The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions. This property could be harnessed to develop chemosensors where binding to a specific metal ion results in a detectable change in fluorescence or color.

Ligand Design for Catalysis: Polyfunctional pyrazines can be designed as ligands for transition metal catalysts. The electronic properties of the pyrazine core can be tuned by substituents to modulate the activity and selectivity of the metal center.

The ability to synthesize precisely structured polyfunctional pyrazines using intermediates like the title compound is crucial for exploring these applications. The untapped potential lies in systematically investigating the structure-property relationships of these novel pyrazine-based materials.

Challenges and Opportunities in Stannylpyrazine Chemistry

Despite their synthetic utility, stannylpyrazines and organotin compounds, in general, present a duality of challenges and opportunities.

Challenges:

Toxicity and Environmental Concerns: The primary challenge associated with organotin compounds, including tributyltin derivatives, is their toxicity and environmental persistence. This necessitates careful handling, stringent purification methods to remove tin byproducts, and limits their application in large-scale, green-certified processes. cymitquimica.com

Stoichiometry and Purification: Stille coupling reactions can sometimes be complicated by side reactions, and the removal of stoichiometric tin byproducts from the reaction mixture can be challenging, often requiring chromatographic purification. orgsyn.org

Stability: While moderately stable, organostannanes can be susceptible to degradation by acids or electrophiles, which can limit the scope of compatible reaction conditions.

Opportunities:

Synthetic Versatility: The C-Sn bond offers remarkable versatility for creating complex molecular architectures that are difficult to access through other means. The mild reaction conditions of Stille coupling are a significant advantage, allowing for the presence of sensitive functional groups.

Development of Greener Alternatives: The challenges of organotin chemistry create an opportunity for innovation. This includes the development of catalytic Stille reactions that use only a substoichiometric amount of tin, or the design of more environmentally benign organostannanes. Research into solid-supported tin reagents could also simplify purification and minimize waste.

Exploration of New Chemical Space: Stannylpyrazines provide access to a wide array of novel compounds for drug discovery and materials science. nih.gov By overcoming the existing challenges, chemists can unlock new areas of chemical space and potentially discover molecules with unprecedented properties and functions. smu.edu

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-Dichloro-3-(tributylstannyl)pyrazine, and how can byproduct formation be minimized?

- Methodological Answer : The synthesis involves deprotonation of halogenated pyrazines followed by in situ trapping with chlorotributylstannane. Evidence from fluoropyrazine reactions shows that using hindered lithium amides (e.g., LTMP) at low temperatures (–100°C) with short contact times (5 minutes) minimizes side reactions. For example, fluoropyrazine derivatives achieve 90% yield when deprotonated at C6 and trapped with chlorotributylstannane . Key parameters include temperature control, base selection (LTMP), and stoichiometric excess of stannane to ensure complete substitution.

Q. Which spectroscopic techniques are most effective for confirming the substitution pattern and structural integrity of tributylstannyl-pyrazine derivatives?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) is critical. For example, methylene protons adjacent to the pyrazine ring resonate at δ = 4.13–4.48 ppm in ¹H NMR, while ¹³C NMR identifies olefinic carbons (δ = 129–131 ppm). HMBC and COSY spectra validate connectivity, particularly for triazole-fused derivatives . IR spectroscopy can confirm CN coordination in coordination polymers (e.g., ν(CN) at 2158–2209 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the tributylstannyl group influence electronic coupling in pyrazine-based coordination polymers?

- Methodological Answer : The tributylstannyl group modulates ligand electrophilicity, affecting charge transfer in metal-organic frameworks (MOFs). For instance, in TiCl₂(pyrazine)₂, electron transfer from Ti(II) to pyrazine ligands creates a strongly correlated Fermi liquid state with high conductivity (10⁻² S/cm). This contrasts with Cr(II)-pyrazine systems, where localized electrons result in gigaohm resistance. X-ray absorption spectroscopy (XAS) and DFT calculations are used to map electron density distribution .

Q. What strategies resolve contradictions in reported reactivity of tributylstannyl-pyrazines under varying thermal conditions?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., ligand redistribution vs. redox processes). Controlled-temperature experiments with in situ monitoring (e.g., variable-temperature NMR) can isolate intermediates. For example, pyrazine@Ag₄₄ shows slow guest exchange below 193 K, confirming thermodynamic stabilization of π-π interactions . Computational methods like MCTDH wave packet propagation model vibronic couplings to predict temperature-dependent behavior .

Q. How do steric and electronic effects of the tributylstannyl group impact spin-crossover transitions in pyrazine-based magnets?

- Methodological Answer : The bulky tributylstannyl group sterically hinders ligand rearrangement, stabilizing high-spin states. In Fe(pyrazine)[Pt(CN)₄], pyrazine configuration alters ΔH/ΔS values, shifting T₁/₂ (e.g., ΔH = 25 kJ/mol, ΔS = 84 J/mol·K for T₁/₂ ≈ 297 K). Neutron diffraction and magnetometry quantify spin-state populations, while Monte Carlo simulations correlate ligand geometry with magnetic hysteresis .

Data Contradiction Analysis

Q. Why do pyrazine ligands in Cr(II) vs. Ti(II) coordination polymers exhibit opposing electronic behaviors (insulating vs. metallic)?

- Methodological Answer : Cr(II) retains localized d-electrons, leading to antiferromagnetic order (TN = 10 K) and insulating behavior. In contrast, Ti(II) undergoes redox activation, transferring electrons to pyrazine ligands to form delocalized bands. X-ray photoelectron spectroscopy (XPS) and conductivity measurements (e.g., 4-probe technique) differentiate these mechanisms. For TiCl₂(pyrazine)₂, metallic conductivity arises from a partially filled π*-band confirmed by angle-resolved photoemission spectroscopy (ARPES) .

Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。